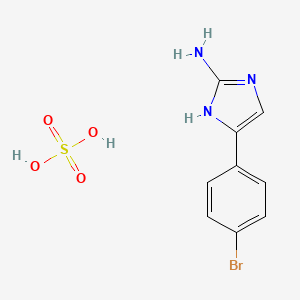

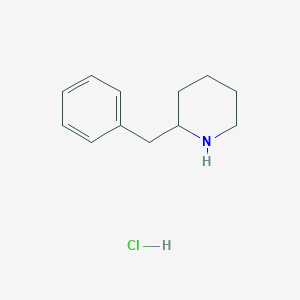

![molecular formula C7H7N3OS B1341719 C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine CAS No. 946776-75-6](/img/structure/B1341719.png)

C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

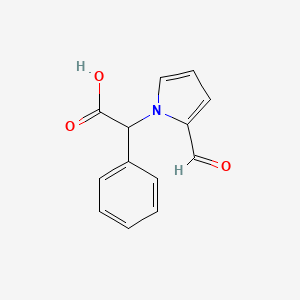

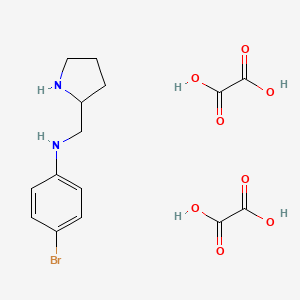

“C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are used in various scientific areas, including the pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the introduction of haloalkyl at the 5-position of tioxazafen . The synthesis of these derivatives can be achieved through various methods, including amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .

Molecular Structure Analysis

The molecular structure of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is characterized by a five-membered 1,2,4-oxadiazole ring. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .

Chemical Reactions Analysis

The chemical reactions of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” involve the replacement of the 5-position of the 1,2,4-oxadiazole derivative by chloromethyl, which enhances the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus .

科学的研究の応用

Anticancer Properties

Research on novel derivatives of 1,3,4-oxadiazoles containing the 5-phenyl thiophene moiety, which are synthesized using C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine, shows promising anticancer properties. These compounds were evaluated for cytotoxicity against HepG2, Caco-2, and PANC-1 cell lines, demonstrating varying levels of cytotoxicity, with some compounds exhibiting significant potential as anticancer agents (Adimule et al., 2014).

Antimicrobial Activity

The synthesis of derivatives utilizing thiophene-2-carbonyl isothiocyanate, a precursor related to the chemical structure , has been shown to produce compounds with notable antimicrobial and antitumor activities. This research underscores the potential for developing new antimicrobial agents based on the structural framework of C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine (Nassar et al., 2018).

Antifungal and Apoptotic Effects

Compounds synthesized from this chemical have shown potent antifungal and apoptotic effects against various Candida species. These findings suggest potential applications in developing new antifungal therapies, particularly those that induce apoptosis in pathogenic fungal cells (Çavușoğlu et al., 2018).

Optoelectronic Applications

Energy transfer studies involving derivatives of thiophene substituted 1,3,4-oxadiazoles indicate significant potential in optoelectronics. These studies reveal that such compounds, when paired with suitable acceptors, could enhance the efficiency and photostability of energy transfer dye lasers (ETDL) and plastic scintillation detectors (Naik et al., 2018).

将来の方向性

The future directions for “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” and similar compounds involve the development of novel drugs for the treatment of various diseases . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The focus is on the discovery of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

特性

IUPAC Name |

(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHKMVOPNGHNFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589727 |

Source

|

| Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine | |

CAS RN |

946776-75-6 |

Source

|

| Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

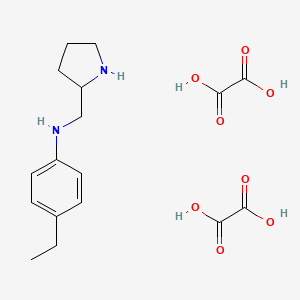

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)